Cas no 45584-07-4 (N-Methylpiperidin-4-amine)

N-Methylpiperidin-4-amine structure
N-Methylpiperidin-4-amine structure
商品名:N-Methylpiperidin-4-amine
CAS番号:45584-07-4
MF:C6H14N2
メガワット:114.18876
MDL:MFCD00078349
CID:328180
PubChem ID:21973737

N-Methylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • N-Methylpiperidin-4-amine
    • 4-(Methylamino)piperidine
    • 4-AMINO-1-METHYLPIPERIDINE
    • 4-Methylaminopiperidine
    • 4-Piperidinamine, N-methyl-
    • N-Methyl-N-(piperidin-4-yl)amine
    • 4-N-Methylamino-piperidine
    • CS-0069834
    • AS-37956
    • FT-0649397
    • methyl-piperidin-4-yl-amine
    • 45584-07-4
    • DTXSID90620993
    • 5-(4-BROMOPHENYL)-2-FURYL]METHYLAMINEHYDROCHLORIDE
    • EN300-59278
    • A826850
    • MFCD00078349
    • AKOS009454840
    • 4-N-Methylaminopiperidine
    • PB15642
    • AM20100166
    • piperidin-4-yl-methylamine
    • SCHEMBL129977
    • SY016945
    • BB 0254769
    • SB37243
    • FHTGZDVYPCEHFQ-UHFFFAOYSA-N
    • MDL: MFCD00078349
    • インチ: InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
    • InChIKey: FHTGZDVYPCEHFQ-UHFFFAOYSA-N
    • ほほえんだ: CNC1CCNCC1

計算された属性

  • せいみつぶんしりょう: 114.11600
  • どういたいしつりょう: 114.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 57.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

  • ふってん: 62-64°C 1mm
  • PSA: 24.06000
  • LogP: 0.67750

N-Methylpiperidin-4-amine セキュリティ情報

N-Methylpiperidin-4-amine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Methylpiperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-59278-0.1g
N-methylpiperidin-4-amine
45584-07-4
0.1g
$102.0 2023-05-26
Enamine
EN300-59278-2.5g
N-methylpiperidin-4-amine
45584-07-4
2.5g
$205.0 2023-05-26
eNovation Chemicals LLC
Y1186752-5g
4-(Methylamino)piperidine
45584-07-4 95%
5g
$715 2024-07-20
TRC
M725915-50mg
N-Methylpiperidin-4-amine
45584-07-4
50mg
$ 50.00 2022-06-02
TRC
M725915-500mg
N-Methylpiperidin-4-amine
45584-07-4
500mg
$ 210.00 2022-06-02
eNovation Chemicals LLC
Y1008849-5g
4-N-Methylamino-piperidine
45584-07-4 95%
5g
$455 2024-07-28
eNovation Chemicals LLC
D505163-1g
N-Methylpiperidin-4-aMine
45584-07-4 97%
1g
$600 2023-09-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0019-1g
4-N-Methylamino-piperidine
45584-07-4 97%
1g
678.43CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB126501-1-5G
N-methylpiperidin-4-amine
45584-07-4 95%
5g
¥ 6,600.00 2023-04-13
eNovation Chemicals LLC
Y1008849-1g
4-N-Methylamino-piperidine
45584-07-4 95%
1g
$155 2024-07-28

N-Methylpiperidin-4-amine 関連文献

N-Methylpiperidin-4-amineに関する追加情報

Comprehensive Overview of N-Methylpiperidin-4-amine (CAS No. 45584-07-4): Properties, Applications, and Industry Insights

N-Methylpiperidin-4-amine (CAS No. 45584-07-4) is a versatile organic compound belonging to the class of piperidine derivatives. This secondary amine features a six-membered heterocyclic ring with a methyl group attached to the nitrogen atom, making it a valuable intermediate in pharmaceutical synthesis and specialty chemical applications. The compound's molecular formula is C6H14N2, with a molar mass of 114.19 g/mol. Its structural uniqueness contributes to its reactivity profile, enabling diverse transformations in organic chemistry.

In recent years, N-Methylpiperidin-4-amine has gained attention in drug discovery due to its role as a pharmacophore building block. Researchers frequently search for "piperidine derivatives in CNS drugs" or "N-methylated amine applications," reflecting growing interest in neurological and metabolic therapeutics. The compound's balanced lipophilicity and basicity (pKa ~10.5) make it particularly useful for optimizing blood-brain barrier penetration in candidate molecules.

The synthesis of 45584-07-4 typically involves reductive amination of N-Boc-piperidin-4-one followed by deprotection, though newer catalytic methods are emerging. Industry professionals often inquire about "green synthesis of N-methylpiperidine amines" or "cost-effective production scaling," highlighting the demand for sustainable manufacturing processes. Recent advances in flow chemistry have demonstrated improved yields (>85%) and reduced byproducts compared to batch methods.

Beyond pharmaceuticals, N-Methylpiperidin-4-amine serves as a ligand in asymmetric catalysis and a precursor for ionic liquid synthesis. Its derivatives appear in materials science applications, particularly in designing polymeric membranes for gas separation. Searches for "amine-functionalized materials for CO2 capture" correlate with environmental technology trends where this compound shows promise.

Analytical characterization of CAS 45584-07-4 typically employs GC-MS, HPLC, and 1H/13C NMR spectroscopy. The compound exhibits characteristic NMR signals at δ 2.3-2.5 ppm (N-CH3) and 2.7-3.0 ppm (ring CH2-N). Quality control protocols emphasize monitoring for residual solvents and isomeric impurities, with industry standards requiring ≥98% purity for most applications.

Storage and handling recommendations for N-Methylpiperidin-4-amine include inert atmosphere protection and temperature control below 25°C. Safety data sheets highlight proper ventilation requirements, reflecting workplace safety concerns that frequently appear in search queries like "amine compound storage best practices." The compound's hygroscopic nature necessitates moisture-proof packaging.

Market analysis indicates steady growth in demand for 45584-07-4, particularly from Asia-Pacific pharmaceutical manufacturers. Industry reports track "specialty amine market trends 2024" showing increased application in kinase inhibitor development. Regulatory compliance remains a key consideration, with suppliers providing documentation meeting REACH and TSCA requirements.

Emerging research explores N-Methylpiperidin-4-amine's potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). These cutting-edge applications address popular search topics like "targeted protein degradation technology" and "next-generation drug modalities." The compound's structural flexibility allows for innovative linker designs in these advanced therapeutic approaches.

Technical literature frequently compares N-Methylpiperidin-4-amine with structural analogs like 4-aminopiperidine or N-ethyl derivatives, examining how minor modifications affect biological activity. Such structure-activity relationship (SAR) studies respond to common research questions about "amine substituent effects on potency." Computational chemistry approaches now complement experimental data in these investigations.

Environmental fate studies demonstrate that CAS 45584-07-4 undergoes biodegradation in aerobic conditions with half-lives <30 days. These findings address ecological concerns reflected in searches for "amine compound environmental impact." Manufacturers increasingly emphasize sustainable disposal methods and closed-loop processing in their technical documentation.

In academic settings, N-Methylpiperidin-4-amine serves as an educational tool for demonstrating nucleophilic substitution reactions and heterocyclic chemistry principles. Laboratory manuals detail its use in undergraduate organic synthesis experiments, corresponding to pedagogical searches like "piperidine reactions teaching labs." The compound's moderate reactivity makes it suitable for instructional purposes.

Patent analysis reveals growing intellectual property activity surrounding 45584-07-4 derivatives, particularly in G protein-coupled receptor (GPCR) modulators. Innovators frequently search for "piperidine patent landscape analysis" to guide research directions. Recent filings describe novel crystalline forms with improved physicochemical properties for formulation development.

Supply chain professionals monitor N-Methylpiperidin-4-amine availability through platforms tracking "pharmaceutical intermediate lead times." The compound's reliable synthetic accessibility contributes to stable pricing compared to more complex building blocks. Quality verification methods including chiral HPLC ensure enantiomeric purity when required for stereospecific applications.

Future directions for CAS 45584-07-4 research include exploration in metal-organic frameworks (MOFs) and catalysis. These applications respond to industry needs for "heterogeneous amine catalysts" and "porous material functionalization." The compound's dual functionality (tertiary amine and secondary amine) enables diverse coordination chemistry possibilities.

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